Iodipamide
Overview
Description
Iodipamide meglumine is a water-soluble radiographic contrast agent primarily used in medical imaging for cholecystography and intravenous cholangiography . It is a compound that contains iodine, which helps to block X-rays, allowing for the visualization of body structures that contain iodine in contrast to those that do not .
Mechanism of Action
Target of Action
Iodipamide is a water-soluble radiographic contrast media primarily used in cholangiography and cholecystography . Its primary targets are the body structures that contain iodine . It is carried to the liver after intravenous administration, where it is rapidly secreted .
Mode of Action
The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is its excretion through the hepato-biliary system . This allows for the concentration of this compound in bile, which enables the visualization of the gallbladder and biliary ducts .
Pharmacokinetics
Following intravenous administration, this compound is rapidly secreted to the liver . The contrast medium appears in the bile within 10 to 15 minutes after injection, thus permitting visualization of the hepatic and common bile ducts . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours . The contrast medium is finally eliminated in the feces without passing through the enterohepatic circulation, except for approximately 10 percent of the intravenously administered dose which is excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the visualization of the gallbladder and biliary ducts . It’s important to note that ionic radiocontrast agents like this compound can be cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as diet, physical activity, exposure to pollutants, and stress can impact the effectiveness of such compounds
Biochemical Analysis
Biochemical Properties
Iodipamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary excretion of this compound is through the hepato-biliary system . This allows it to interact with the liver where it is rapidly secreted .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Ionic radiocontrast agents like this compound are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Organic iodine compounds like this compound block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Following intravenous administration, this compound is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Following intravenous administration, this compound is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection , thus permitting visualization of the hepatic and common bile ducts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodipamide meglumine is synthesized by reacting this compound with meglumine. The reaction involves the formation of a salt between this compound and meglumine, resulting in a water-soluble compound suitable for intravenous administration .
Industrial Production Methods: The industrial production of this compound meglumine involves the following steps:
Preparation of this compound: this compound is synthesized by the acylation of 3,3’-adipoyldiimino-bis(2,4,6-triiodobenzoic acid) with adipic acid.
Formation of this compound Meglumine: The this compound is then reacted with meglumine in an aqueous solution to form this compound meglumine.
Sterilization and Packaging: The final product is sterilized and packaged in single-dose containers, protected from light.
Chemical Reactions Analysis
Types of Reactions: Iodipamide meglumine primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can involve the replacement of iodine atoms with other substituents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require nucleophilic reagents and can be carried out under mild conditions.
Oxidation and Reduction Reactions: this compound meglumine can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed: The major products formed from the reactions of this compound meglumine depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various iodinated derivatives .
Scientific Research Applications
Iodipamide meglumine has several scientific research applications, including:
Medical Imaging: It is widely used as a contrast agent in X-ray imaging to visualize the gallbladder and biliary ducts.
Pharmaceutical Analysis: The compound is used in the analysis of pharmaceutical formulations to ensure the quality and consistency of contrast agents.
Toxicology Studies: this compound meglumine is used in toxicology studies to evaluate the safety and potential side effects of contrast agents.
Biological Research: It is used in biological research to study the biliary system and liver function in animal models.
Comparison with Similar Compounds
Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.
Iothalamate Meglumine: Used in urography and angiography.
Methylglucamine Iodipamide: Similar to this compound meglumine but with different pharmacokinetic properties.
Uniqueness: this compound meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .
Properties
IUPAC Name |
3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINMCNLQNTKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023153 | |
Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1139.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |
Record name | SID47193872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White, crystalline powder | |
CAS No. |
606-17-7 | |
Record name | Adipiodon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodipamide [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipiodone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IODIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306-308, 306-308 °C, 307 °C | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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